
ML327
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Overview
Description
ML327 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nicotinamide moiety, an isoxazole ring, and a phenyl group, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary targets of ML327 are E-cadherin and MYC . E-cadherin is a protein that helps cells stick together, maintaining the structure and integrity of tissues. MYC is a gene that codes for a protein involved in cell cycle progression, apoptosis, and cellular transformation .
Mode of Action
This compound acts by de-repressing E-cadherin transcription and blocking MYC expression . This means it increases the production of E-cadherin and decreases the production of MYC. The compound partially reverses the Epithelial-to-Mesenchymal Transition (EMT), a process that is often associated with cancer progression .
Biochemical Pathways
This compound affects the EMT pathway, which is involved in cancer cell invasion and metastasis . By de-repressing E-cadherin transcription, this compound inhibits EMT, thereby reducing cancer cell invasiveness and tumor cell migration . It also affects the MYC pathway, which is involved in cell cycle progression and apoptosis .
Pharmacokinetics
The compound’s ability to induce changes in gene expression within hours suggests it is rapidly absorbed and distributed within cells .
Result of Action
This compound induces a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation . Furthermore, this compound treatment results in persistent defects in proliferative potential and tumor-initiating capacity .
Biochemical Analysis
Biochemical Properties
N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide is known to interact with various enzymes and proteins. It has been reported to de-repress E-cadherin transcription, a process that is often repressed during the Epithelial-to-Mesenchymal Transition (EMT) associated with cancer cell invasion and metastasis . This molecule also interacts with Hepatocyte Nuclear Factor 4-alpha (HNF4α), a significant upstream transcriptional regulator .
Cellular Effects
N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide has been shown to have profound effects on various types of cells. It can induce a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation .
Molecular Mechanism
The molecular mechanism of action of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide involves several key interactions. It de-represses E-cadherin transcription, partially reversing EMT, and inhibits cancer cell invasiveness and tumor cell migration . It also destabilizes MYC signaling, an early and consistent feature of its treatment .
Temporal Effects in Laboratory Settings
The effects of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide over time in laboratory settings have been studied. It has been reported that the treatment significantly alters the expression of over 2,500 genes within three hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML327 typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the nicotinamide and phenyl groups. One common method involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 25°C . This reaction is followed by the addition of 2-(4-chlorophenyl)aniline, also in N,N-dimethyl-formamide at 25°C for 72 hours, resulting in a yield of 57% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
ML327 can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the nicotinamide moiety can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide group would produce an amine.
Scientific Research Applications
Inhibition of Epithelial-to-Mesenchymal Transition
ML327 functions primarily by de-repressing the transcription of E-cadherin, a protein crucial for maintaining epithelial cell characteristics. The repression of E-cadherin is a hallmark of EMT, which is associated with increased invasiveness and metastatic potential in cancer cells. Studies have shown that this compound treatment leads to significant increases in E-cadherin mRNA and protein levels, effectively reversing EMT in various cancer cell lines, including colon and lung cancers .
Gene Expression Modulation
RNA sequencing analyses reveal that this compound alters the expression of over 2,500 genes within hours of treatment. Notably, Hepatocyte Nuclear Factor 4-alpha (HNF4α) has been identified as a key upstream regulator affected by this compound, which plays a significant role in mediating the compound's effects on gene expression .
Colon and Lung Cancer
In vitro studies indicate that this compound inhibits tumor cell invasion without affecting cell viability. It has been demonstrated to reverse TGF-β induced EMT in cell culture models, thereby reducing cancer cell motility both in vitro and in vivo .
Neuroblastoma
This compound shows promise in treating neuroblastoma by inducing differentiation and suppressing MYC expression, a critical oncogene in this type of cancer. In xenograft models, this compound treatment resulted in significant tumor growth inhibition and changes consistent with differentiation .
Ewing Sarcoma
Research indicates that this compound can induce apoptosis in Ewing Sarcoma cells while sensitizing them to TNF-related apoptosis-inducing ligand (TRAIL). This dual action suggests potential for combination therapies that leverage this compound's properties to enhance therapeutic efficacy against this aggressive cancer type .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound across different cancer types:
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide
- 3-(2-(2-Hydroxynicotinamido)thiazol-4-yl)propanoic acid
Uniqueness
ML327 is unique due to its combination of a nicotinamide moiety, an isoxazole ring, and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
Biological Activity
ML327 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and relevant case studies that showcase its efficacy.
Overview of this compound
This compound is an isoxazole compound that has been identified as a potent inhibitor of tumorigenic processes. Its primary mechanism involves the modulation of gene expression and the reversal of epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. Research indicates that this compound affects several key pathways involved in tumor growth and differentiation.
-
Gene Expression Modulation :
- This compound treatment has been shown to significantly alter the expression of over 2,500 genes within hours, particularly affecting genes related to EMT and tumor invasion. One notable target is Hepatocyte Nuclear Factor 4-alpha (HNF4α), which plays a crucial role in regulating E-cadherin expression, a marker associated with epithelial characteristics .
- Induction of Differentiation :
- Apoptosis Sensitization :
Table 1: Summary of Key Findings on this compound
Case Studies
- Ewing Sarcoma Cells :
- Neuroblastoma Xenografts :
Properties
IUPAC Name |
N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNDNXLMQAPQQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.